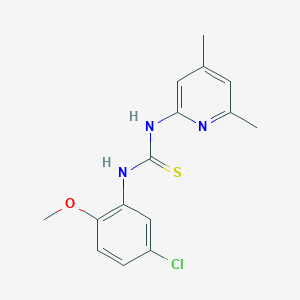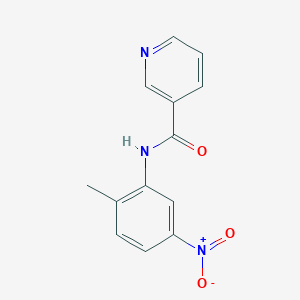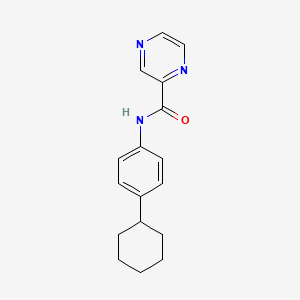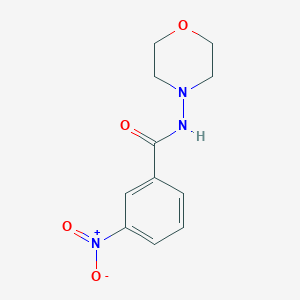![molecular formula C17H14N2O3 B5800399 1-[3-(2-nitrophenyl)acryloyl]indoline](/img/structure/B5800399.png)
1-[3-(2-nitrophenyl)acryloyl]indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-nitrophenyl)acryloyl]indoline, commonly known as NPAI, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPAI belongs to the class of indoline derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of NPAI involves the formation of a complex between the compound and the metal ion. This complexation results in a change in the fluorescence properties of NPAI, which can be detected using a fluorescence spectrophotometer. The exact mechanism of complexation is still under investigation, but it is believed to involve the formation of a coordination bond between the metal ion and the carbonyl group of NPAI.
Biochemical and Physiological Effects:
NPAI has also been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. This inhibition could potentially be used to treat neurological disorders such as Alzheimer's disease. Additionally, NPAI has been found to exhibit antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the major advantages of NPAI is its high sensitivity and selectivity towards metal ions. This makes it an ideal candidate for use in a range of lab experiments, including environmental monitoring and medical diagnostics. However, one of the limitations of NPAI is its relatively low solubility in water. This can make it difficult to work with in aqueous solutions.
将来の方向性
There are several potential future directions for the use of NPAI in scientific research. One area of research is the development of new fluorescent probes based on the structure of NPAI. These probes could be tailored to detect specific metal ions or other biomolecules. Additionally, further studies are needed to investigate the exact mechanism of action of NPAI and its potential applications in the treatment of neurological disorders and oxidative stress-related diseases.
Conclusion:
In conclusion, NPAI is a promising compound with a range of potential applications in scientific research. Its high sensitivity and selectivity towards metal ions make it an ideal candidate for use in environmental monitoring and medical diagnostics. Additionally, its biochemical and physiological effects could potentially be used in the treatment of neurological disorders and oxidative stress-related diseases. Further research is needed to fully understand the potential of NPAI and to develop new probes based on its structure.
合成法
The synthesis of NPAI involves the reaction of indoline with 2-nitrophenylacrylic acid in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, typically dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.
科学的研究の応用
NPAI has been extensively studied for its potential applications in scientific research. One of the most promising applications of NPAI is as a fluorescent probe for the detection of metal ions. NPAI has been found to exhibit high sensitivity and selectivity towards metal ions such as zinc, copper, and mercury. This makes it an ideal candidate for use in environmental monitoring and medical diagnostics.
特性
IUPAC Name |
(E)-1-(2,3-dihydroindol-1-yl)-3-(2-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-17(18-12-11-14-6-1-3-7-15(14)18)10-9-13-5-2-4-8-16(13)19(21)22/h1-10H,11-12H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNGLDZPIYEPFP-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C=CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)C(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,3-dihydro-1H-indol-1-yl)-3-(2-nitrophenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5800332.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5800333.png)
![N'-[(2-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800351.png)

![3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5800374.png)

![4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B5800401.png)


![N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5800415.png)
![5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5800420.png)
![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5800424.png)